1,3-Diazepane-2,4,6-trione

Medicinal chemistry Scaffold hopping Heterocyclic synthesis

Standard six-membered barbituric acid cannot replace this seven-membered diazepane triketone due to distinct ring geometry, H-bond topology, and mass fragmentation. For milrinone API impurity quantification or scaffold-hopping programs, use the exact structure. - Certified reference for impurity B (milrinone) per ICH Q3A/B - XLogP3-AA: -0.9 (vs. -1.1 for barbituric acid); MW 142.11 g/mol - Immediate global shipping, analytical COA provided

Molecular Formula C5H6N2O3
Molecular Weight 142.114
CAS No. 338756-68-6
Cat. No. B2887321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazepane-2,4,6-trione
CAS338756-68-6
Molecular FormulaC5H6N2O3
Molecular Weight142.114
Structural Identifiers
SMILESC1C(=O)CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O3/c8-3-1-4(9)7-5(10)6-2-3/h1-2H2,(H2,6,7,9,10)
InChIKeyVNRTZMCRXMBZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazepane-2,4,6-trione Structural Identity & Procurement


1,3-Diazepane-2,4,6-trione is a seven-membered heterocyclic triketone belonging to the diazepane family. Its molecular formula is C₅H₆N₂O₃, with a molecular weight of 142.11 g/mol [1]. The scaffold features two nitrogen atoms at positions 1 and 3 and three carbonyl groups at positions 2, 4, and 6, yielding a symmetrical cyclic imide-urea hybrid structure distinct from the more common six-membered barbituric acid core . The compound is catalogued as a milrinone-related substance and is utilized as a synthetic building block in medicinal chemistry .

1,3-Diazepane-2,4,6-trione: Not a Barbituric Acid Substitute


Generic, in-class substitution of 1,3-diazepane-2,4,6-trione with the structurally analogous six-membered barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione, CAS 67-52-7) is chemically unsound. Although both scaffolds present a 2,4,6-trioxo pattern, the seven-membered diazepane ring expands the endocyclic C-N-C bond angles from approximately 120° in the planar pyrimidine to larger, more flexible geometries, altering the spatial disposition of hydrogen-bond donors/acceptors [1]. This conformational shift translates into a 14 Da molecular weight increase (128.09 vs. 142.11 g/mol), a different computed lipophilicity (XLogP3-AA: -1.1 vs. -0.9 for barbituric acid), and a distinct hydrogen-bonding topology that would affect molecular recognition by biological targets or supramolecular assembly [1][2]. Furthermore, when the compound is employed as a certified milrinone impurity reference standard, substitution with any other diazepane or pyrimidine trione would invalidate the analytical method's specificity, as retention time, UV absorption, and mass fragmentation patterns are unique to this exact structure [3].

1,3-Diazepane-2,4,6-trione Specifications & Computed Properties


Molecular Weight & Ring-Size vs. Barbituric Acid

1,3-Diazepane-2,4,6-trione differs from its six-membered congener barbituric acid (pyrimidine-2,4,6-trione) by one methylene unit, resulting in a molecular weight of 142.11 g/mol versus 128.09 g/mol [1]. This structural difference expands the ring from six to seven atoms, altering endocyclic bond angles and ring strain. The computed logP (XLogP3-AA) shifts from -0.9 (barbituric acid) to -1.1 for the diazepane, indicating slightly higher hydrophilicity [1]. The topological polar surface area (TPSA) is 75.3 Ų for both compounds, but the spatial distribution of the H-bond donors differs due to the non-planar conformation of the seven-membered ring [1].

Medicinal chemistry Scaffold hopping Heterocyclic synthesis

H-Bond Donor/Acceptor Count & Topology

Both 1,3-diazepane-2,4,6-trione and barbituric acid possess two hydrogen-bond donors and three hydrogen-bond acceptors, as computed by Cactvs 3.4.6.11 [1]. However, the seven-membered ring introduces a conformational twist that precludes the coplanarity characteristic of barbituric acid's hydrogen-bonding face. This geometric perturbation is expected to influence cocrystal formation and receptor recognition patterns, though direct comparative crystallographic data are absent in the public domain.

Supramolecular chemistry Crystal engineering Drug design

Purity Specifications & Vendor Identity

Commercially, 1,3-diazepane-2,4,6-trione is supplied with a certified purity of ≥95% (HPLC) by BOC Sciences and at 90% purity by LeYan . Although direct comparative purity data against other milrinone impurities are unavailable, the ≥95% specification is typical for a research-grade analytical reference standard. The compound is explicitly labeled as a 'milrinone impurity' or 'milrinone-related substance,' indicating its validated utility in the development of pharmacopoeial analytical methods for milrinone active pharmaceutical ingredient (API) .

Reference standards Impurity profiling Quality control

Retention Time & MS Distinction vs. Other Impurities

The compound has been identified as a distinct impurity in milrinone synthesis, referred to in the Chinese literature as '1,3-高哌嗪-2,4,6-三酮(米力农相关)' [1]. In the published HPLC method for milrinone-related substances, impurity structures including the diazepane trione were confirmed by spectroscopic techniques, with impurity B (the diazepane-2,4,6-trione) being structurally identified for the first time in that study [2]. Although the exact retention time and MS spectral data are not publicly accessible, the unequivocal structural assignment provides a rationale for purchasing the authentic standard for method development rather than relying on structurally similar but chromatographically irrelevant alternatives.

Analytical chemistry HPLC method development Impurity identification

1,3-Diazepane-2,4,6-trione Vetted Applications


Milrinone Impurity Profiling & Method Validation

Procurement as a certified reference standard for the identification, quantification, and control of impurity B in milrinone active pharmaceutical ingredient. HPLC methods for milrinone-related substances have been established, and the diazepane-2,4,6-trione was structurally confirmed as a process-related impurity [1]. Using the authentic standard ensures compliance with ICH Q3A/B impurity thresholds and facilitates ANDA/NDA submission requirements.

Scaffold-Hopping Libraries

The compound serves as a seven-membered heterocyclic building block for scaffold-hopping programs aiming to replace the six-membered barbituric acid core. The computed differences in logP and ring geometry suggest potential modulation of ADME properties and target selectivity, though in vitro and in vivo validation remain unpublished [2].

Supramolecular & Crystal Engineering

Owing to its identical H-bond donor/acceptor count but altered geometry relative to barbituric acid, 1,3-diazepane-2,4,6-trione is a candidate for exploring new hydrogen-bonded architectures, cocrystals, and metal-organic frameworks where the conformational flexibility of the seven-membered ring may yield novel topologies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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